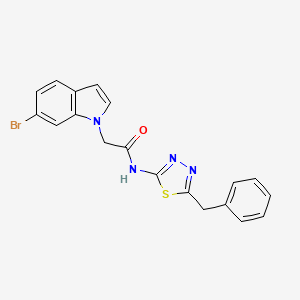
N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The process can be summarized as follows:
Condensation: 4-methoxybenzoic acid reacts with thiosemicarbazide in the presence of a catalyst to form the intermediate thiosemicarbazone.
Cyclization: The intermediate undergoes cyclization to form the thiadiazole ring.
Acylation: The thiadiazole intermediate is then acylated with an appropriate acylating agent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and catalysts to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- **N-(4-methoxyphenyl)-2-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}acetamide
- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields, particularly in the synthesis of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C16H13N3O2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)17-16(20)15-14(18-19-22-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20) |
Clave InChI |
KCIPESPHPIZIKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14936426.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14936431.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14936439.png)

![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)

![N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14936467.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B14936468.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14936479.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14936488.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14936493.png)
![3-(7-methoxy-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14936496.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14936501.png)
